N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium typically involves the reaction of phenyl isothiocyanate with a corresponding amine. One efficient method for synthesizing isothiocyanates is through the replacement reaction of phenyl isothiocyanate and the corresponding amines under mild conditions and nitrogen protection . This method is advantageous due to its low toxicity, low cost, and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a solvent like dimethylbenzene and under nitrogen protection to prevent oxidation .
Major Products Formed
The major products formed from these reactions are typically thiourea derivatives and other addition products, depending on the nature of the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to label proteins and other biomolecules.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound can interact with proteins, enzymes, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: This compound has a similar structure but features a phosphonooxy group instead of an isothiocyanate group.
2-Ethoxy-N,N,N-triethyl-2-oxoethan-1-aminium bromide: Another related compound with an ethoxy group and a bromide counterion.
Uniqueness
N,N,N-Triethyl-2-(2-isothiocyanato-1-phenylethoxy)ethan-1-aminium is unique due to its isothiocyanate group, which imparts distinct reactivity and potential applications in various fields. This sets it apart from other similar compounds that may have different functional groups and, consequently, different reactivity and applications.
Eigenschaften
CAS-Nummer |
668981-11-1 |
---|---|
Molekularformel |
C17H27N2OS+ |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
triethyl-[2-(2-isothiocyanato-1-phenylethoxy)ethyl]azanium |
InChI |
InChI=1S/C17H27N2OS/c1-4-19(5-2,6-3)12-13-20-17(14-18-15-21)16-10-8-7-9-11-16/h7-11,17H,4-6,12-14H2,1-3H3/q+1 |
InChI-Schlüssel |
SHXRAZNJVIIVMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC(CN=C=S)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.